1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone is a heterocyclic compound with a pyrazole core
Preparation Methods
The synthesis of 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Methyl-5-thioxo-1H-1,2,4-triazol-4-yl)ethanone: This compound has a triazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.
3-Methyl-5-thioxo-4,5-dihydro-1H-pyrazole-1-carboxamide: This compound has a carboxamide group, which can influence its reactivity and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H8N2OS |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
1-(3-methyl-5-sulfanylidene-1,4-dihydropyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(10)8-7-3/h5H,1-2H3,(H,8,10) |
InChI Key |
VKDONQZOYFRWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)C1C(=O)C |
Origin of Product |
United States |
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